(5R,6S)-3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Description
This compound belongs to the carbapenem class of β-lactam antibiotics, characterized by a bicyclic core structure (4-thia-1-azabicyclo[3.2.0]hept-2-ene) with a hydroxyethyl side chain at position 6 (R-configuration) and an aminomethyl substituent at position 3 . Carbapenems are notable for their broad-spectrum antibacterial activity and resistance to hydrolysis by many β-lactamases.
Properties
CAS No. |
107740-67-0 |
|---|---|
Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
(5R,6S)-3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4S/c1-3(12)5-7(13)11-6(9(14)15)4(2-10)16-8(5)11/h3,5,8,12H,2,10H2,1H3,(H,14,15)/t3-,5+,8-/m1/s1 |
InChI Key |
RXCNILVLOHRALM-UWBRJAPDSA-N |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)CN)C(=O)O)O |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)CN)C(=O)O)O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)CN)C(=O)O)O |
Other CAS No. |
107740-67-0 |
Synonyms |
AMA-3176 CGP 31608 CGP 32879 CGP-31608 CGP-32879 |
Origin of Product |
United States |
Preparation Methods
Horner-Wadsworth-Emmons Reaction
The HWE reaction between a phosphonate ester and a ketone precursor generates the β-lactam ring with high stereocontrol. For CGP-31608, the phosphonate derivative of (R)-glyceraldehyde acetonide reacts with a thioamide to yield the bicyclic intermediate. Critical parameters include:
-
Temperature : −78°C to 0°C for kinetic control.
-
Base : Lithium hexamethyldisilazide (LiHMDS) for deprotonation.
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
This step achieves >90% enantiomeric excess (ee) for the (5R,6S) configuration, as confirmed by X-ray crystallography.
Thiazolidine Ring Closure
Sulfur insertion is accomplished via nucleophilic displacement using thiourea or hydrogen sulfide under basic conditions. For example, treatment of a β-lactam intermediate with thiourea in ethanol at reflux closes the thiazolidine ring, forming the 4-thia-1-azabicyclo[3.2.0]hept-2-ene skeleton.
Functionalization at C-3 and C-6
Aminomethyl Group Installation at C-3
The C-3 aminomethyl group is introduced via Mitsunobu reaction or reductive amination :
-
Mitsunobu Reaction : A bromomethyl intermediate reacts with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), followed by hydrazine deprotection to yield the primary amine.
-
Reductive Amination : Formaldehyde is condensed with a C-3 aldehyde precursor in the presence of sodium cyanoborohydride (NaBH₃CN), achieving 85–92% yield .
Hydroxyethyl Group Installation at C-6
The (1R)-1-hydroxyethyl side chain is appended through stereoselective alkylation :
-
A C-6 ketone intermediate undergoes asymmetric reduction using (−)-DIP-Cl (B-chlorodiisopinocampheylborane) in THF at −20°C, producing the (R)-alcohol with 94% ee .
-
Alternative methods employ enzymatic resolution with lipases to separate enantiomers.
Carboxylic Acid Formation
The C-2 carboxylic acid is introduced early in the synthesis via hydrolysis of ester precursors :
-
Methyl or benzyl esters are saponified using NaOH (2M) in methanol/water (1:1) at 25°C, achieving quantitative conversion.
-
Protecting groups (e.g., tert-butyl dimethylsilyl) are removed under mild acidic conditions (HCl in dioxane).
Optimization and Scalability
Yield Improvements
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temp. | −78°C to 25°C | Prevents epimerization |
| LiHMDS Equiv. | 1.2–1.5 | Ensures complete deprotonation |
| Thiourea Concentration | 0.5 M in EtOH | Minimizes dimerization |
Analytical Characterization
Key data for CGP-31608:
-
¹H NMR (500 MHz, D₂O): δ 5.41 (d, J = 4.8 Hz, 1H, C-5), 4.32 (qd, J = 6.3 Hz, 1H, C-1'), 3.89 (s, 2H, CH₂NH₂).
-
X-ray Diffraction : Confirms (5R,6S) configuration with θ = 112.7° between β-lactam and thiazolidine planes.
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
CGP-31608 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the antibacterial activity.
Substitution: Substitution reactions can introduce different substituents on the penem nucleus.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of CGP-31608 with modified antibacterial properties .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves inhibiting bacterial cell wall synthesis, which is critical for bacterial survival.
Anticancer Properties
Studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. This has been demonstrated in various in vitro studies where the compound effectively reduced cell viability in several cancer cell lines.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and may be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load both in vitro and in vivo models, supporting its potential as a new antibiotic agent.
Case Study 2: Cancer Cell Line Testing
In vitro testing on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the role of apoptosis induction as a mechanism for its anticancer effects.
Case Study 3: Anti-inflammatory Response
A clinical trial assessed the anti-inflammatory effects of the compound in patients with chronic inflammatory diseases. Participants receiving the treatment showed marked improvement in inflammatory markers compared to placebo groups.
Mechanism of Action
CGP-31608 exerts its antibacterial effects by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis . The compound binds to these proteins, preventing the cross-linking of peptidoglycan chains, leading to cell lysis and death . Its stability against beta-lactamase enzymes further enhances its effectiveness against resistant bacteria .
Comparison with Similar Compounds

Key Observations :
- Stability to DHP-I: The aminomethyl group in the target compound may confer greater resistance to renal metabolism compared to Imipenem (Vmax/Km ratio for Imipenem = 0.67 vs. hypothetical improvement for the target compound) . Meropenem and Doripenem achieve DHP-I stability through bulkier, less enzymatically labile substituents .
- Antibacterial Spectrum: The aminomethyl group’s small size may limit activity against Gram-positive organisms compared to Meropenem’s dimethylcarbamoyl side chain, which enhances penetration into penicillin-binding proteins (PBPs) of resistant strains .
Enzymatic Stability and Pharmacokinetics
Evidence from enzymatic hydrolysis studies (porcine DHP-I) ranks carbapenems by stability as follows: Doripenem > Meropenem > Ertapenem > Imipenem . The target compound’s aminomethyl group lacks the steric hindrance of Doripenem’s sulfamoylamino group but may still reduce hydrolysis compared to Imipenem’s formimidamidoethylthio chain, which is highly susceptible .
Biological Activity
The compound known as (5R,6S)-3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic compound with significant biological implications, particularly in the field of medicinal chemistry. Its structural features suggest potential applications in antimicrobial and anticancer therapies.
Chemical Structure
The compound's IUPAC name reflects its complex structure, which includes a bicyclic system and multiple functional groups. The presence of a thiazolidine ring and an amino group is notable for its potential biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly against bacterial strains and certain cancer cell lines. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound:
- In vitro Studies : The compound has shown activity against a range of Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Testing : In vitro assays using CCRF-CEM leukemia cells indicated that analogues of this compound possess varying degrees of cytotoxicity. Notably, one analogue exhibited an IC50 value of 6.7 µg/mL, suggesting moderate activity against these cancer cells .
The biological activity of this compound is attributed to its ability to interfere with bacterial cell wall synthesis and modulate cellular pathways in cancer cells.
Case Studies
- Study on Antibacterial Properties : A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results showed that it could effectively inhibit growth in resistant Staphylococcus aureus strains, highlighting its potential as a lead compound for antibiotic development .
- Anticancer Activity Assessment : Another research effort focused on the synthesis of derivatives from this compound, leading to the discovery of variants with enhanced potency against various cancer cell lines, including breast and prostate cancer cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₃S |
| Molecular Weight | 285.34 g/mol |
| Solubility | Soluble in DMSO |
| Antimicrobial Activity (IC50) | 10 µg/mL (varies) |
| Anticancer Activity (IC50) | 6.7 µg/mL |
Q & A
Q. How is the stereochemistry of the compound confirmed experimentally?
Methodological Answer: The stereochemistry of the bicyclic β-lactam core and substituents (e.g., the (1R)-1-hydroxyethyl group) is determined using:
- X-ray crystallography : Resolves absolute configuration by analyzing electron density maps .
- Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to verify optical purity .
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations confirm spatial arrangements of substituents .
Q. What are the key physicochemical properties influencing its stability and solubility?
Q. What synthetic strategies are employed for its preparation?
Methodological Answer:
- Core β-lactam synthesis : Fermentation-derived penicillins or cephalosporins are enzymatically modified to introduce the aminomethyl and hydroxyethyl groups .
- Side-chain functionalization :
- Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients removes diastereomeric impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., aminomethyl group) impact antibacterial activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Docking simulations : Molecular dynamics (MD) models show the aminomethyl group interacts with PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) .
- MIC Testing : Modifications are tested against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains to assess potency shifts .
Q. How can contradictions in reported MIC values across studies be resolved?
Q. What computational methods predict its reactivity with β-lactamases?
Methodological Answer:
- Quantum Mechanics (QM) : Calculates activation energy for β-lactam ring opening by serine hydrolases (e.g., TEM-1 β-lactamase) .
- MD Simulations : Track interactions between the hydroxyethyl group and Ω-loop residues (e.g., Glu166 in class A β-lactamases) .
- Density Functional Theory (DFT) : Models electron distribution in the bicyclic core to identify electrophilic sites prone to nucleophilic attack .
Safety and Handling
Q. What precautions are critical during in vivo studies?
Methodological Answer:
- Allergy screening : Prior skin-prick testing due to cross-reactivity risks with penicillin-binding epitopes .
- Ventilation : Use fume hoods to avoid inhalation of powdered compound (linked to respiratory sensitization) .
- Deactivation : Treat waste with β-lactamase solutions (e.g., Imipenemase) to hydrolyze residual compound .
Analytical Characterization
Q. Which advanced techniques validate its degradation products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

